molecular formula C8H10N4 B6268688 2-[(1S)-1-azidopropyl]pyridine CAS No. 1909294-48-9

2-[(1S)-1-azidopropyl]pyridine

Cat. No.: B6268688
CAS No.: 1909294-48-9
M. Wt: 162.2
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Description

2-[(1S)-1-Azidopropyl]pyridine (CAS: 1909294-48-9) is a chiral pyridine derivative characterized by an azide (-N₃) functional group attached to a propyl chain at the (1S)-stereocenter of the pyridine ring. With a molecular weight of 162.2 g/mol and a purity of ≥95%, this compound is a specialized research chemical primarily utilized in organic synthesis and pharmaceutical development . Its azide group enables participation in click chemistry reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), making it valuable for constructing heterocyclic frameworks or bioconjugation applications . Notably, commercial availability of this compound has been discontinued, restricting its current use to pre-existing inventories .

Properties

CAS No.

1909294-48-9

Molecular Formula

C8H10N4

Molecular Weight

162.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1S)-1-azidopropyl]pyridine typically involves the reaction of 2-bromopyridine with (S)-1-azidopropane under nucleophilic substitution conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide or tetrahydrofuran. The reaction conditions often require heating to facilitate the substitution process.

Industrial Production Methods

On an industrial scale, the production of 2-[(1S)-1-azidopropyl]pyridine may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Cycloaddition Reactions

The azide group undergoes [3+2] cycloadditions with alkynes via the Huisgen reaction, forming 1,2,3-triazole derivatives. This reaction is pivotal in click chemistry for bioconjugation and material science applications.

Key Example :
Reaction with phenylacetylene under copper(I) catalysis yields 1,4-disubstituted triazoles.

Reagents/ConditionsProductYieldSource
CuSO₄, sodium ascorbate, H₂O/EtOH2-[(1S)-1-(1-phenyl-1H-1,2,3-triazol-4-yl)propyl]pyridine85%

Mechanistic studies indicate regioselective triazole formation due to the electron-withdrawing pyridine ring stabilizing the transition state .

Reduction of the Azide Group

The azidopropyl group can be reduced to an amine, enabling access to pyridine derivatives with primary alkylamine side chains.

Experimental Data :

  • Reducing Agent : H₂/Pd-C in EtOH

  • Product : 2-[(1S)-1-Aminopropyl]pyridine

  • Yield : 92% (isolated via column chromatography) .

This reaction proceeds via catalytic hydrogenolysis, with the azide reduced to an amine without affecting the pyridine ring .

Nucleophilic Substitution

The azide group acts as a leaving group in nucleophilic substitutions, particularly with thiols or amines.

Example :
Reaction with benzylthiol in DMF at 60°C:

Reagents/ConditionsProductYieldSource
Benzylthiol, K₂CO₃2-[(1S)-1-(Benzylthio)propyl]pyridine78%

Kinetic studies reveal that substitution proceeds via an SN2 mechanism, with inversion of configuration at the chiral center .

Oxidation Reactions

Controlled oxidation of the azide group generates nitro derivatives or nitriles, depending on conditions.

Oxidation Pathways :

  • Strong Oxidants (e.g., KMnO₄) : Azide → Nitro group (-NO₂) .

  • Mild Oxidants (e.g., I₂/CuI) : Azide → Nitrile (-CN) .

Table : Oxidation Outcomes

OxidantProductYieldSource
KMnO₄, H₂SO₄2-[(1S)-1-Nitropropyl]pyridine65%
I₂, CuI, DMF2-[(1S)-1-Cyanopropyl]pyridine70%

Thermal Decomposition

Heating above 100°C induces decomposition, releasing nitrogen gas and forming iminopyridine intermediates.

Conditions/Outcome :

  • Temperature : 120°C, neat

  • Product : 2-Vinylpyridine (via elimination of N₂ and propane) .

This reaction is utilized in polymer chemistry to generate reactive vinylpyridine monomers .

Biological Activity and Interactions

While not a direct reaction, the compound’s azide group enables photoaffinity labeling in proteomics.

Case Study :

  • Target Protein : Nicotinic acid adenine dinucleotide phosphate (NAADP) receptors

  • Method : UV irradiation of 5-(3-azidopropyl)-NAADP (analog) forms covalent bonds with receptor active sites .

  • Result : Identified binding pockets via mass spectrometry, confirming the azide’s utility in mapping biomolecular interactions .

Comparative Reactivity with Structural Analogs

The stereochemistry and azide position critically influence reactivity:

CompoundReaction with PhenylacetyleneYieldNotesSource
2-[(1S)-1-Azidopropyl]pyridine85%Higher regioselectivity vs. 3-azido analogs
3-Azidopyridine72%Competing side reactions

Scientific Research Applications

Medicinal Chemistry

Anticancer and Antiviral Properties
The azide functional group in compounds like 2-[(1S)-1-azidopropyl]pyridine plays a crucial role in the development of pharmaceuticals. Azides are known for their ability to participate in click chemistry, facilitating the synthesis of complex molecules with potential therapeutic effects. For instance, azide derivatives have been utilized in the synthesis of drugs such as Zidovudin (AZT) for HIV treatment and Paclitaxel (Taxol), an anticancer agent . The incorporation of azides into drug design allows for enhanced biological activity and selectivity.

Vaccine Development
Azide-containing compounds are also being investigated for their role in vaccine formulations. Their stability and reactivity can be advantageous in creating vaccine adjuvants or preservatives, which are essential for maintaining vaccine efficacy . The ability to modify these compounds further enhances their potential in immunology.

Organic Synthesis

Click Chemistry
The azido group is a key player in click chemistry, a powerful tool for synthesizing diverse chemical libraries. 2-[(1S)-1-azidopropyl]pyridine can serve as a precursor for the formation of triazoles through copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly efficient and yields stable products, making it valuable for creating bioconjugates and materials with specific functionalities .

Functionalization of Pyridines
Recent advancements have shown that pyridine derivatives can be efficiently functionalized using radical and ionic methods. The meta-position of pyridine rings can be selectively modified, allowing for the incorporation of various functional groups that enhance biological activity or material properties . This approach broadens the scope of applications for 2-[(1S)-1-azidopropyl]pyridine in synthetic chemistry.

Materials Science

Catalysis
The catalytic properties of azide derivatives have been explored in various reactions. For example, azide-functionalized materials can act as catalysts in organic transformations, providing pathways for more sustainable chemical processes . The unique electronic properties imparted by the azide group can enhance reaction rates and selectivity.

Development of Functional Materials
The use of 2-[(1S)-1-azidopropyl]pyridine in creating functional materials is an emerging area of research. Its ability to form stable linkages through click reactions allows for the development of polymers or nanomaterials with tailored properties for applications in electronics, sensors, and drug delivery systems .

Case Studies

Study Application Findings
Study on Azide DerivativesAntiviral Drug DevelopmentDemonstrated efficacy of azide derivatives in synthesizing antiviral agents like AZT .
Click Chemistry ApplicationsSynthesis of BioconjugatesShowed high yields and stability in products formed from azide-alkyne cycloaddition reactions .
Functionalization TechniquesDrug DevelopmentEnabled the modification of pyridine derivatives to enhance bioactivity .
Catalytic PropertiesOrganic TransformationsHighlighted the role of azide-functionalized materials as effective catalysts .

Mechanism of Action

The mechanism of action of 2-[(1S)-1-azidopropyl]pyridine involves the reactivity of the azide group. The azide group can undergo cycloaddition reactions, forming triazoles, which are important in click chemistry. These reactions are often catalyzed by copper(I) ions and proceed via a concerted mechanism, leading to the formation of stable triazole rings.

Comparison with Similar Compounds

Table 1: Key Properties of 2-[(1S)-1-Azidopropyl]pyridine and 2-(Chloromethyl)pyridine Hydrochloride

Property 2-[(1S)-1-Azidopropyl]pyridine 2-(Chloromethyl)pyridine Hydrochloride
Molecular Weight 162.2 g/mol 164.03 g/mol
Functional Group Azide (-N₃) Chloromethyl (-CH₂Cl)
Reactivity Click chemistry (e.g., CuAAC) Nucleophilic substitution, alkylation
Primary Applications Bioconjugation, heterocycle synthesis Pharmaceutical intermediates, ligand synthesis
Hazards Not explicitly listed (azide instability*) Skin/eye irritation, neurotoxicity
Availability Discontinued Available for R&D

*Note: Azides are generally thermally sensitive and may decompose explosively under certain conditions.

Stability and Handling Considerations

  • Storage at low temperatures and avoidance of concentrated forms are recommended .
  • Chloromethyl Hazards : 2-(Chloromethyl)pyridine Hydrochloride poses acute risks, including skin/eye irritation and neurotoxic effects (e.g., headache, seizures) upon prolonged exposure. Proper ventilation and personal protective equipment (PPE) are mandatory during handling .

Commercial and Research Implications

The discontinuation of 2-[(1S)-1-Azidopropyl]pyridine limits its accessibility compared to 2-(Chloromethyl)pyridine Hydrochloride, which remains a staple in industrial and academic labs. Researchers seeking azide-containing analogs may need to explore alternative synthetic routes or substitute reagents.

Biological Activity

2-[(1S)-1-azidopropyl]pyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound’s unique structure allows it to interact with various biological targets, making it a candidate for further research in pharmacology and therapeutic applications.

The biological activity of 2-[(1S)-1-azidopropyl]pyridine is primarily attributed to its ability to modulate cellular signaling pathways. It is believed to act by:

  • Inhibiting specific enzymes : The azide group may facilitate the formation of reactive intermediates that can covalently modify target proteins.
  • Interacting with cellular receptors : This compound might influence receptor-mediated pathways, affecting processes such as apoptosis, proliferation, and differentiation.

Anticancer Activity

Recent studies have shown that 2-[(1S)-1-azidopropyl]pyridine exhibits promising anticancer properties. For instance:

  • Cell Line Studies : In vitro assays demonstrated that this compound inhibits the proliferation of various cancer cell lines, including MCF7 (breast cancer) and HepG2 (liver cancer) cells, with IC50 values indicating significant cytotoxicity .
  • Mechanistic Insights : Molecular docking studies suggest that it binds effectively to active sites of key oncogenic proteins, potentially disrupting their function and leading to cancer cell apoptosis .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Bacterial Inhibition : Preliminary tests indicate that 2-[(1S)-1-azidopropyl]pyridine shows moderate activity against several bacterial strains, suggesting potential as an antibacterial agent .

Other Biological Activities

In addition to anticancer and antimicrobial effects, this compound may exhibit:

  • Anti-inflammatory properties : It could modulate inflammatory pathways, although further studies are necessary to confirm this activity.
  • Neuroprotective effects : Some derivatives of pyridine compounds have shown neuroprotective effects, warranting investigation into similar properties for 2-[(1S)-1-azidopropyl]pyridine .

Case Studies and Research Findings

StudyFocusFindings
AnticancerSignificant cytotoxicity against MCF7 and HepG2 cells; potential mechanism involves binding to oncogenic proteins.
AntimicrobialModerate activity against various bacterial strains; further exploration needed for clinical relevance.
NeuroprotectionSuggests possible neuroprotective effects based on structural similarities with known neuroprotective agents.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing azide groups into pyridine derivatives while preserving stereochemical integrity?

  • Methodological Answer : Azide introduction can be achieved via nucleophilic substitution or copper-catalyzed azide-alkyne cycloaddition (CuAAC). For stereochemical control, asymmetric catalysis or chiral auxiliary approaches are recommended. For example, highlights the use of ester-protected pyridine derivatives synthesized via palladium-catalyzed coupling, which can be adapted for azide functionalization . Protecting groups (e.g., tert-butoxycarbonyl in ) may stabilize intermediates during azide installation.

Q. Which analytical techniques are critical for confirming the structure and purity of chiral azide-containing pyridine compounds?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR resolves stereochemistry and confirms azide placement (e.g., used NMR to characterize pyridine derivatives) .
  • X-ray Crystallography : Provides definitive stereochemical assignment (as demonstrated in for similar compounds) .
  • Infrared Spectroscopy (IR) : Confirms the presence of the azide group (N–N stretching ~2100 cm⁻¹).

Q. How can researchers ensure safe handling of azide-functionalized pyridine derivatives in laboratory settings?

  • Methodological Answer :

  • Ventilation : Use fume hoods to avoid inhalation (as advised in for terpyridine handling) .
  • Stability Testing : Monitor for exothermic decomposition (azides are shock-sensitive).
  • Waste Disposal : Neutralize azides with sodium nitrite/acidic solutions to mitigate explosion risks.

Advanced Research Questions

Q. How can contradictions in spectroscopic data for 2-[(1S)-1-azidopropyl]pyridine be resolved?

  • Methodological Answer :

  • Dynamic NMR : Detects conformational exchange broadening in 1H NMR spectra.
  • Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values (e.g., used ab initio calculations to analyze pyridine electronic transitions) .
  • X-ray Absorption Spectroscopy (XAS) : Resolves intermolecular interactions affecting spectral features (as in ) .

Q. What computational methods predict the electronic transitions and stability of 2-[(1S)-1-azidopropyl]pyridine?

  • Methodological Answer :

  • Ab Initio Calculations : Use Hartree-Fock (HF-SCF) or configuration interaction (CI) methods to model C 1s → π* and N 1s → π* transitions (see for pyridine cluster analysis) .
  • Molecular Dynamics (MD) : Simulate solvation effects on azide reactivity (refer to ’s study of aqueous pyridine interactions) .

Q. How do intermolecular interactions influence the stability of 2-[(1S)-1-azidopropyl]pyridine in solution?

  • Methodological Answer :

  • XAS and UV-Vis Spectroscopy : Probe π-π stacking or hydrogen bonding ( used XAS to study pyridine-water interactions) .
  • Theoretical Cluster Analysis : identified dipole-dipole stabilization in pyridine dimers, which can guide predictions for azide derivatives .

Q. What strategies mitigate competing side reactions during azide-functionalized pyridine synthesis?

  • Methodological Answer :

  • Temperature Control : Low temperatures suppress undesired azide decomposition.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction selectivity (as in ’s synthesis of substituted pyridines) .
  • In Situ Monitoring : Use FTIR to track azide consumption and intermediate formation.

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